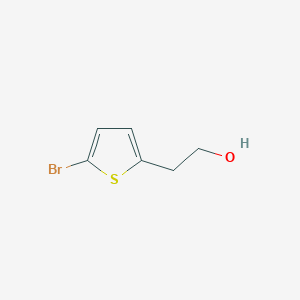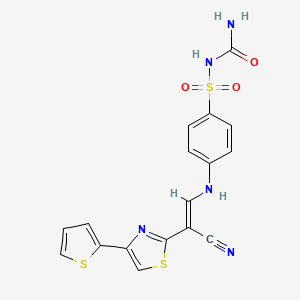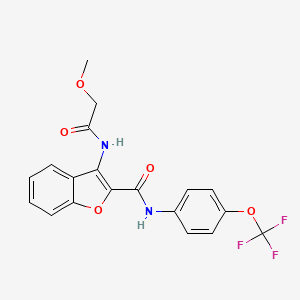
4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound has been reported in scientific literature . The yield was 73% and the melting point was over 360°C . The IR (KBr) values were 1616, 1670 and 3200 cm −1 . The 1 H NMR (DMSO) values were δ ppm 2.19 (s, 3H, CH 3 CO), 4.45 (d, 2H, methylene), 3.75 (m, 1H, methine), 7.34 (s, 1H, NH of acetamide), 7.52, 7.75 (m, 4H, ArH), 7.43, 7.89 and 8.57 (m, 4H, pyridine ring) . The 13 C NMR (DMSO) values were δ = 168.8, 163, 161.4, 148.5, 146.4, 140.9, 139.7, 132.1, 129.5, 124.2, 121.8, 120.8, 66.9, 50.3, 33.6, 23.9 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1 H NMR (DMSO) values were δ ppm 2.19 (s, 3H, CH 3 CO), 4.45 (d, 2H, methylene), 3.75 (m, 1H, methine), 7.34 (s, 1H, NH of acetamide), 7.52, 7.75 (m, 4H, ArH), 7.43, 7.89 and 8.57 (m, 4H, pyridine ring) . The 13 C NMR (DMSO) values were δ = 168.8, 163, 161.4, 148.5, 146.4, 140.9, 139.7, 132.1, 129.5, 124.2, 121.8, 120.8, 66.9, 50.3, 33.6, 23.9 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 352.434, a melting point of over 360°C , and specific IR (KBr) and NMR (DMSO) values .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Research has demonstrated the significance of 4-oxoquinolines and their derivatives in medicinal chemistry due to their biological and synthetic versatility. For instance, the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been studied, highlighting the importance of the 4-oxoquinoline core and carboxamide unit in synthesizing compounds with potential antibacterial and antiviral activities (Batalha et al., 2019). Additionally, methodologies for synthesizing polycyclic amides through oxidative coupling of benzamides and alkynes have been developed, offering routes to isoquinolones and other heterocycles (Song et al., 2010).
Pharmacological Activities
Certain derivatives, such as σ2 receptor ligands, have been explored for their potential in tumor diagnosis and as precursors for PET tracer development, illustrating the utility of these compounds in cancer research (Abate et al., 2011). The synthesis and evaluation of quinazoline derivatives as antimicrobial agents also underscore the diverse pharmacological applications of these compounds (Desai et al., 2007).
Potential Therapeutic Uses
Investigations into the cytotoxicity and genotoxicity of ethoxyquin, an antioxidant used in animal feed, have contributed to understanding the safety and potential health effects of related compounds on human health (Blaszczyk & Skolimowski, 2015). Moreover, the synthesis of novel benzodifuranyl derivatives from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties, demonstrates the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).
Propriétés
IUPAC Name |
4-ethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-13-23-19-11-8-17(14-16(19)7-12-20(23)24)22-21(25)15-5-9-18(10-6-15)26-4-2/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYQLNXTVWVELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2533690.png)
![methyl 4-oxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2533691.png)

![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2533695.png)

![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-5-chloro-2-methylsulfonylpyridine-4-carboxamide](/img/structure/B2533701.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2533703.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2533704.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)
![N-[1-(4-chloro-phenyl)-ethyl]-formamide](/img/structure/B2533708.png)

